molecular formula C9H11N3S B8736616 2-Phenylhydrazino-2-thiazoline

2-Phenylhydrazino-2-thiazoline

Cat. No.: B8736616
M. Wt: 193.27 g/mol
InChI Key: KTOMRFWBRXKQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylhydrazino-2-thiazoline is a chemical compound of interest in medicinal and organic chemistry, featuring a hybrid structure that combines a 2-thiazoline ring with a phenylhydrazine moiety. The 2-thiazoline core, a dihydro derivative of thiazole, is a significant scaffold found in numerous natural products and bioactive molecules . Thiazoline derivatives have demonstrated a wide spectrum of pharmacological activities in research, including anti-fungal, anti-cancer, anti-HIV, and antibiotic effects . This particular compound integrates a phenylhydrazine functional group, which is a common feature in various pharmacologically active agents. The presence of the hydrazine substituent at the C2 position of the thiazole/thiazoline ring is a recognized structural feature that can enhance biological activity. For instance, research on 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives has shown promising in vitro anti-Candida potential, with some compounds exhibiting lower minimum inhibitory concentrations (MIC) than the reference drug fluconazole . The mechanism of action for such thiazoline derivatives often involves targeting enzymes like lanosterol C14α-demethylase, a key enzyme in ergosterol biosynthesis for fungi, as supported by molecular docking studies . As a building block, this compound offers researchers a versatile precursor for the synthesis of more complex heterocyclic systems. It can be utilized in the development of novel chemical entities for various scientific investigations, including drug discovery, chemical biology, and the study of structure-activity relationships (SAR). This product is intended for research and development purposes in a laboratory setting only. Safety Notice: This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenylhydrazine

InChI

InChI=1S/C9H11N3S/c1-2-4-8(5-3-1)11-12-9-10-6-7-13-9/h1-5,11H,6-7H2,(H,10,12)

InChI Key

KTOMRFWBRXKQDH-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)NNC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 2 Phenylhydrazino 2 Thiazoline and Its Analogues

Established Synthetic Routes for 2-Substituted Thiazolines and Thiazoles

The creation of the thiazoline (B8809763) and thiazole (B1198619) core is achievable through several reliable synthetic routes. These foundational methods are crucial for understanding the subsequent synthesis of more complex derivatives like 2-phenylhydrazino-2-thiazoline.

The Hantzsch thiazole synthesis, first reported in 1887, remains a dependable and widely used method for constructing thiazole and thiazoline rings. kuey.netsmolecule.com The classic approach involves the condensation reaction between α-haloketones and a thioamide-containing compound, such as thiourea (B124793) or its derivatives. smolecule.combohrium.comtandfonline.com The reaction mechanism proceeds through an initial nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by dehydration and cyclization to form the thiazole ring. tandfonline.com

This method is highly versatile, allowing for the synthesis of a wide array of substituted thiazoles. For instance, reacting N-phenylthiourea with chloroacetone (B47974) in anhydrous acetone (B3395972) yields 2-(phenylamino)-4-methylthiazole with a high percentage yield. kuey.net The reaction conditions can influence the final product; for example, the reaction of α-haloketones with mono-N-substituted thioamides can yield either 2-aminothiazoles or 2-iminothiazolines depending on the acidity of the medium. acs.org Modifications to the classic Hantzsch synthesis, such as using microwave irradiation or employing catalysts like silica-supported tungstosilisic acid, have been developed to improve yields, reduce reaction times, and promote environmentally benign conditions. tandfonline.commdpi.com

Table 1: Examples of Hantzsch-Type Synthesis

Reactant 1 Reactant 2 Product Reference
α-Haloketones Thioureas 2-Aminothiazoles kuey.netbohrium.com
N-phenylthiourea Chloroacetone 2-(phenylamino)-4-methylthiazole kuey.net
2-Bromoacetophenones Thiourea 2-Aminothiazoles organic-chemistry.org
α-Haloketones N,N-disubstituted thioureas 2-Imino-1,3-thiazoline acs.org

Beyond the Hantzsch synthesis, other cyclization strategies are pivotal for forming the thiazoline ring. Intramolecular cyclization reactions offer a powerful route to these heterocycles. A notable example is the catalyst-free intramolecular oxidative cyclization of N-allylbenzothioamides. researchgate.net In this method, the nature of the substituent on the aromatic ring dictates the product; substrates with electron-withdrawing groups tend to yield thiazoles, while those with electron-donating groups form thiazolines. researchgate.net

Another modern approach involves the reaction of N-substituted α-amino acids with thionyl chloride (SOCl₂). acs.org This metal-free method proceeds through the activation of the carboxylic acid, followed by intramolecular cyclization and deoxygenation to afford 2,5-disubstituted thiazoles in excellent yields. acs.org SOCl₂ plays multiple roles in this transformation, acting as an activating reagent, the sulfur source for the thiazole ring, and a facilitator for the deoxygenation step. acs.org

Biocompatible synthesis methods have also been developed, which are particularly relevant for peptide chemistry. One such method achieves the cyclization of a linear peptide precursor containing an N-terminal cysteine and a C-terminal nitrile in a buffer at physiological pH and room temperature, yielding a thiazoline heterocycle. nih.gov This thiazoline can then be oxidized to the more stable thiazole. nih.gov

Table 2: Overview of Thiazoline Cyclization Reactions

Starting Material(s) Key Reagent/Condition Product Type Reference
N-Allylbenzothioamide Heat (catalyst-free) 2,5-Disubstituted thiazoles/thiazolines researchgate.net
N-Substituted α-amino acid Thionyl chloride (SOCl₂) 2,5-Disubstituted thiazoles acs.org
N-terminal cysteine peptide, C-terminal nitrile peptide Physiological pH buffer Macrocyclic thiazoline peptides nih.gov

Synthesis of the this compound Scaffold

The specific architecture of this compound is assembled through reactions that bring together the necessary phenylhydrazine (B124118) and thiazoline components.

The synthesis of the this compound scaffold can be achieved through the condensation of appropriate precursors. A common strategy for forming 2-hydrazinylthiazole (B183971) derivatives involves the reaction of a thiosemicarbazone with an α-haloketone. For example, thiosemicarbazones can be condensed with phenacyl bromide derivatives to yield the corresponding thiazole structures. tandfonline.com

Specifically, the synthesis of 2-hydrazino-thiazole derivatives often starts with the reaction of a thioamide or thiosemicarbazide (B42300) with a suitable carbonyl compound or its equivalent. Turan-Zitouni et al. reported a synthesis where an acetohydrazide was treated with phenyl isothiocyanate to give a carbothioamide, which was then reacted with phenacyl bromide to yield the final thiazole product. rsc.org Similarly, the reaction of thiosemicarbazide with α-halogenated ketones is a known route to thiazole derivatives. tandfonline.com While direct synthesis of this compound from phenylhydrazine and thiosemicarbazide in a single step is less commonly detailed, a plausible pathway involves the formation of a phenyl-substituted thiosemicarbazide, which then undergoes a Hantzsch-type cyclization with a suitable α-haloaldehyde or α-haloketone. The reaction of 4-substituted thiosemicarbazides with phenacyl bromide is a known route to 2,3,4-trisubstituted thiazoles. rsc.org The existence of 2-(phenylhydrazino)-2-thiazoline as a starting material for further derivatization implies its accessibility through such established condensation pathways. prepchem.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical route to complex molecules. nih.govtcichemicals.comrsc.org These strategies are increasingly applied to the synthesis of heterocyclic scaffolds, including thiazolines.

A facile multicomponent synthesis for thiazoline derivatives can be achieved through the in situ generation of a thiourea from a primary amine and carbon disulfide, followed by the addition of an α-haloketone like 3-bromo-1,1,1-trifluoropropan-2-one. rsc.org Adapting this to the target scaffold, a potential MCR could involve phenylhydrazine (acting as the amine), carbon disulfide, and a suitable α-haloaldehyde or its equivalent. Another reported three-component reaction for the synthesis of thiazol-2-imines involves the reaction of aromatic α-bromoketones, primary amines, and phenyl isothiocyanate, which could be conceptually adapted. rsc.org The development of MCRs for specific targets like this compound represents a modern approach to streamline their synthesis, although specific examples in the literature are sparse. Electrochemical MCRs have also been reported for the synthesis of other heterocycles involving phenylhydrazine, highlighting the diverse conditions under which such reactions can be performed. nih.govfrontiersin.org

Modern Synthetic Approaches for this compound Derivatization

Once the this compound scaffold is obtained, it can be further modified to create a library of derivatives. Derivatization often targets the reactive hydrazine (B178648) moiety.

A straightforward method for derivatization is the acylation of the hydrazine group. For instance, 2-(phenylhydrazino)-2-thiazoline can be treated with phenylacetyl chloride in the presence of a base like pyridine (B92270) to yield 2-(2-phenylacetyl-1-phenylhydrazino)-2-thiazoline. prepchem.com This reaction demonstrates the nucleophilic character of the hydrazine nitrogen atoms, allowing for the introduction of various acyl groups.

Hydrazine-containing compounds are also commonly used as derivatizing agents in analytical chemistry, forming hydrazones with aldehydes and ketones. nih.gov This reactivity can be exploited synthetically. For example, condensation of the 2-phenylhydrazino group with various aldehydes and ketones would lead to the corresponding hydrazone derivatives, introducing a wide range of substituents onto the core scaffold. The reaction of a carbohydrazide (B1668358) with substituted benzaldehydes is a common method to produce acyl-hydrazones. mdpi.com This principle can be applied to this compound to expand its structural diversity.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netresearchgate.net This technology is particularly effective for the synthesis of heterocyclic compounds like thiazoles and their derivatives. researchgate.net The Hantzsch thiazole synthesis, a classical method for preparing aminothiazoles, has been significantly improved through the use of microwave irradiation. nih.gov

Conventional methods for Hantzsch synthesis often require extended periods of heating and can result in mediocre yields. nih.gov In contrast, microwave-assisted protocols can dramatically reduce reaction times from hours to minutes while improving product yields. researchgate.netnih.gov For instance, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine derivatives was optimized using microwave heating. The reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with N-phenylthiourea in methanol (B129727) at 90°C for 30 minutes under microwave irradiation yielded the product in 95% yield. nih.gov The same reaction under conventional reflux conditions required 8 hours and resulted in lower yields and products that needed extensive purification. nih.gov

Similarly, the synthesis of various 2-amino thiazole derivatives by reacting substituted acetophenones with thiourea and iodine has been efficiently carried out in a microwave oven. researchgate.net This approach highlights the considerable increase in reaction rates and better yields achievable with microwave assistance. researchgate.net The synthesis of thiazolidine-2,4-dione, a related heterocyclic core, from thiourea and 2-chloroacetic acid was completed in just 15 minutes under microwave irradiation at 150 W. farmaciajournal.com

Product ClassReactantsMethodTimeYieldReference
N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones + Substituted thioureasMicrowave (90°C)30 minup to 95% nih.gov
N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones + Substituted thioureasConventional (reflux)8 hLower yields nih.gov
2-Amino thiazole derivativesSubstituted acetophenone (B1666503) + Thiourea + IodineMicrowaveN/AHigh researchgate.net
Thiazolidine-2,4-dioneThiourea + 2-Chloroacetic acidMicrowave (150 W)15 minN/A farmaciajournal.com
Pyrazoline-thiazole hybridsThiazolyl-propenamide + Hydrazine hydrate (B1144303)MicrowaveMinutes70-85% researchgate.net

Continuous Flow Chemistry Applications in Heterocycle Synthesis

Continuous flow chemistry has become a transformative technology in organic synthesis, offering significant advantages over traditional batch processing. nih.gov By using miniaturized reactors like microchannels or polymer tubing, flow systems provide superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. nih.govchim.it These benefits often lead to cleaner reactions, higher yields, and simplified scale-up, making flow chemistry a key tool in modern heterocyclic synthesis. chim.itspringerprofessional.de

The application of flow chemistry has enabled the efficient, safe, and scalable synthesis of a wide variety of heterocyclic compounds. springerprofessional.deacs.org For example, a multistep continuous flow process was developed for the synthesis of pharmacologically significant 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones. nih.gov This automated sequence involved a Hantzsch thiazole synthesis, followed by deketalization and a Biginelli multicomponent reaction, all performed in an uninterrupted microreactor sequence. The entire three-step process was completed in less than 15 minutes, affording the complex products in high yields (39–46%) without the need to isolate intermediates. nih.gov

Heterocyclic ProductSynthetic SequenceMethodTotal TimeOverall YieldReference
5-(Thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-onesHantzsch thiazole synthesis → Deketalization → Biginelli reactionContinuous Flow< 15 min39–46% nih.gov
2-(1H-Indol-3-yl)thiazolesHantzsch thiazole synthesis → Deketalization → Fischer indole (B1671886) synthesisContinuous Flow< 15 min38–82% thieme-connect.comnih.gov
IndoleCyclohexanone + PhenylhydrazineContinuous Flow (Microwave-assisted)21 s residence time75% mdpi.com

Implementation of Green Chemistry Principles in Synthetic Methodologies

Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.com This framework is increasingly being applied to the synthesis of heterocyclic compounds like thiazoles, focusing on creating more sustainable and environmentally benign methodologies. researchgate.netbohrium.com Key strategies include the use of green solvents, recyclable catalysts, and energy-efficient reaction conditions. bohrium.combepls.com

One of the core principles of green chemistry is waste prevention and maximizing atom economy, which seeks to incorporate the maximum amount of reactant atoms into the final product. solubilityofthings.comacs.org In thiazole synthesis, this is achieved through multicomponent, one-pot reactions that reduce the number of synthetic steps and minimize waste. acs.org For example, a one-pot, three-component synthesis of novel thiazole scaffolds was developed using NiFe2O4 nanoparticles as a reusable magnetic catalyst. acs.org This reaction proceeds efficiently in an environmentally friendly ethanol (B145695):water solvent system. The catalyst can be easily recovered using an external magnet and reused multiple times without significant loss of activity, demonstrating both catalytic efficiency and recyclability. acs.org

The choice of solvent is another critical aspect. solubilityofthings.com Traditional syntheses often rely on hazardous organic solvents. researchgate.net Greener alternatives, such as water or polyethylene (B3416737) glycol (PEG), are now being employed. bepls.com A catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea was successfully conducted using PEG-400 as the reaction medium at 100 °C. bepls.com Similarly, an "on water" synthesis of 2-substituted benzothiazoles has been reported, where water acts as the solvent for the reaction between 2-aminothiophenol (B119425) and various aldehydes at elevated temperatures. researchgate.net

Energy efficiency is addressed through methods like microwave irradiation and ultrasonic-mediated synthesis. researchgate.netbepls.com An eco-friendly synthesis of thiazole derivatives was achieved using a recyclable cross-linked chitosan (B1678972) hydrogel as a biocatalyst under ultrasonic irradiation. mdpi.com This approach combines a green catalyst with an energy-efficient technique, resulting in mild reaction conditions, short reaction times, and high product yields. mdpi.com

Green StrategyExample ReactionConditionsKey AdvantagesReference
Reusable Catalyst One-pot synthesis of thiazole scaffoldsNiFe2O4 nanoparticles, Ethanol:Water (1:1)High selectivity, catalyst reusability, cost-effectiveness. acs.org
Green Solvent Synthesis of 2-aminothiazolesPEG-400, 100 °C, catalyst-freeAvoids hazardous solvents, simple procedure. bepls.com
"On Water" Synthesis Synthesis of 2-substituted benzothiazolesWater, 110 °CEnvironmentally benign, clean reaction. researchgate.net
Biocatalyst & Ultrasound Synthesis of novel thiazolesChitosan hydrogel catalyst, ultrasonic irradiationMild conditions, reduced time, high yields, recyclable catalyst. mdpi.com

Derivatization from Related Precursors (e.g., 2-mercaptobenzothiazole (B37678), 2,5-dimercaptothiadiazole)

The synthesis of functionalized thiazoline and thiazole derivatives often begins with readily available heterocyclic precursors. 2-Mercaptobenzothiazole and 2,5-dimercapto-1,3,4-thiadiazole (B142945) are two such versatile starting materials that can be derivatized through various reaction pathways.

Derivatization of 2-Mercaptobenzothiazole

2-Mercaptobenzothiazole (MBT) is a key industrial chemical that serves as a precursor for a wide range of derivatives. researchgate.net A common derivatization method is the alkylation of the thiol group. mathnet.ru This reaction is typically carried out by treating MBT with haloalkanes in the presence of a base, such as potassium carbonate, in a solvent like acetone. mathnet.ru This process selectively yields S-alkylated products. For instance, the reaction of MBT with 1-(iodomethyl)-1,1,3,3,3-pentamethyldisiloxane or 1,3-bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane (B1617909) in the presence of a base selectively occurs at the mercapto group, furnishing novel siloxane derivatives of MBT. mathnet.ru

An efficient, metal-free synthesis of 2-mercaptobenzothiazole derivatives themselves can be achieved via a tandem reaction of o-haloanilines with carbon disulfide, promoted by the base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org This method provides a practical and scalable route to the core MBT structure, which can then be further functionalized. organic-chemistry.org

Derivatization of 2,5-Dimercapto-1,3,4-thiadiazole

2,5-Dimercapto-1,3,4-thiadiazole (DMTD) is another important building block, characterized by two reactive thiol groups. These groups can be functionalized to create a variety of 2,5-disubstituted-1,3,4-thiadiazole derivatives. researchgate.net A typical synthetic sequence involves the initial S-alkylation of DMTD. For example, reacting DMTD with ethyl bromoacetate (B1195939) in absolute ethanol yields the corresponding diester derivative. researchgate.net

This ester can then be converted into a more reactive intermediate. Treatment of the diester with hydrazine hydrate leads to the formation of the corresponding carbohydrazide. researchgate.netnahrainuniv.edu.iq This carbohydrazide is a versatile precursor for further cyclization and coupling reactions. It can be reacted with reagents like methyl acetoacetate (B1235776) to form pyrazolone (B3327878) derivatives or with phenyl isothiocyanate to furnish thiosemicarbazide intermediates, which can then be cyclized to form mercapto triazole derivatives. researchgate.net These multi-step syntheses starting from DMTD allow for the construction of complex heterocyclic systems containing the 1,3,4-thiadiazole (B1197879) core. researchgate.netnahrainuniv.edu.iq

Extensive searches for research findings, chemical reactivity data, and derivatization strategies specifically concerning "this compound" have yielded no specific results. This suggests that the compound may be a novel chemical entity that has not been synthesized or studied in detail, or it may be referred to under a different nomenclature that is not widely indexed.

Consequently, it is not possible to provide a scientifically accurate article on the chemical reactivity and comprehensive derivatization strategies of this compound based on the outlined sections and subsections. The requested detailed research findings, data tables, and discussions on its hydrazino moiety and thiazoline ring transformations cannot be generated without foundational scientific literature.

Chemical Reactivity and Comprehensive Derivatization Strategies of 2 Phenylhydrazino 2 Thiazoline

Rational Design and Synthesis of Novel 2-Phenylhydrazino-2-thiazoline Derivatives

The rational design of novel this compound derivatives involves strategic modifications to the core structure to enhance desired properties. Key strategies include the introduction of various substituents onto the phenyl ring and the creation of hybrid molecules by fusing or linking the this compound scaffold with other heterocyclic systems. These approaches aim to modulate the electronic and steric properties of the molecule, as well as to combine the functionalities of different pharmacophores to achieve synergistic effects.

Influence of Substituent Effects on the Phenyl Ring

The introduction of substituents on the phenyl ring of the this compound scaffold is a fundamental strategy to modulate its chemical reactivity and biological activity. The nature and position of these substituents can significantly influence the electronic distribution within the molecule, thereby affecting its interaction with biological targets.

The reactivity of the thiazole (B1198619) ring system is influenced by the electronic properties of substituents. Electron-donating groups, such as methyl or methoxy (B1213986) groups, can increase the basicity and nucleophilicity of the thiazole ring. analis.com.my Conversely, electron-withdrawing groups, like nitro or halogen groups, can decrease its basicity. analis.com.myresearchgate.net This modulation of electronic properties is crucial for tailoring the reactivity of the molecule in various chemical transformations and its binding affinity to specific receptors.

Research has shown that the type of substituent on the phenyl ring plays a critical role in the biological activity of related heterocyclic compounds. For instance, in a series of thiazole derivatives, the presence of electron-withdrawing groups such as 4-ClC6H4 and 4-FC6H4 was found to be important for antibacterial and antifungal activity. mdpi.com Similarly, another study on thiazole derivatives highlighted that the presence of a bromo substituent on the phenyl ring of the thiazole moiety contributed to antihyperglycemic effects. nih.gov

The following table summarizes the effects of different substituents on the phenyl ring of various heterocyclic scaffolds, providing insights into potential modifications for this compound derivatives.

Substituent TypePositionObserved Effect on Related HeterocyclesPotential Implication for this compound
Electron-Donating (e.g., -CH₃, -OCH₃)VariousIncreased basicity and nucleophilicity of the thiazole ring. analis.com.myEnhanced reactivity in certain chemical reactions.
Electron-Withdrawing (e.g., -NO₂, -Cl, -F, -Br)ParaCritical for antibacterial and antifungal activity in some thiazole derivatives. mdpi.comnih.govPotential for developing new antimicrobial agents.
Halogens (e.g., -Cl, -F, -Br)ParaImportant for antibacterial and antifungal activity. mdpi.com The bromo substituent showed antihyperglycemic effects. nih.govTailoring of biological activity spectrum.

Construction of Hybrid Scaffolds through Fusion or Linkage with Other Heterocyclic Systems (e.g., Pyrazoles, Benzimidazoles, Indoles)

A powerful strategy in medicinal chemistry is the creation of hybrid molecules that combine the structural features of this compound with other biologically active heterocyclic systems. This approach can lead to compounds with enhanced potency, novel mechanisms of action, or improved pharmacokinetic profiles. ekb.eg

Pyrazoles:

The hybridization of thiazole and pyrazole (B372694) rings has been a successful strategy in developing new therapeutic agents. ekb.eg Pyrazole derivatives are known for a wide range of biological activities. nih.govacs.org The combination of these two heterocycles can result in synergistic effects, leading to compounds with potent and diverse pharmacological properties. For example, the synthesis of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles has been reported, demonstrating the feasibility of linking these two ring systems. acs.org The general synthetic approach often involves the reaction of a pyrazole-containing intermediate with a thiazole precursor. acs.org

Benzimidazoles:

Benzimidazole (B57391) is another privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. nih.gov The fusion or linkage of the this compound core with a benzimidazole moiety can generate novel chemical entities with potentially enhanced biological profiles. Synthetic strategies to create such hybrids often involve multi-step reactions, for instance, by reacting a substituted benzimidazole derivative with a thiazole precursor. nih.govjmpas.com The synthesis of benzimidazole-thiazole hybrids has been explored for various therapeutic applications. jmpas.com

Indoles:

Indole (B1671886) and its derivatives are fundamental components of many natural products and synthetic compounds with significant biological activities. polimi.itnih.gov The construction of indole-thiazole hybrid scaffolds has been investigated as a promising avenue for developing new therapeutic agents. nih.gov Synthetic methodologies for creating these hybrids can involve reactions such as the Knoevenagel condensation between an indole derivative and a thiazolidinone, followed by further modifications. nih.gov The nature and substitution pattern on both the indole and thiazole rings are critical in determining the final properties of the hybrid molecule. polimi.it

The following table outlines examples of hybrid scaffolds and the synthetic strategies employed for their construction.

Heterocyclic SystemLinkage/Fusion StrategyGeneral Synthetic Approach
Pyrazole LinkageReaction of a pyrazole-carbothioamide with a phenacyl bromide to form the thiazole ring. acs.org
Benzimidazole LinkageCondensation of 2-acetylbenzimidazole (B97921) with aldehydes to form chalcones, followed by reaction with phenylhydrazine (B124118) to yield pyrazole-benzimidazole hybrids. nih.gov
Indole LinkageKnoevenagel condensation of a formyl-indole derivative with a thiazolidinone. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Phenylhydrazino 2 Thiazoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is the cornerstone for determining the precise structure of 2-phenylhydrazino-2-thiazoline derivatives in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete molecular map can be constructed.

Proton (¹H) NMR Studies

Proton (¹H) NMR spectroscopy provides essential information about the chemical environment of hydrogen atoms within the molecule. For this compound derivatives, the ¹H NMR spectrum is characterized by distinct signals corresponding to the protons of the phenyl ring, the hydrazino linker, and the thiazoline (B8809763) ring.

The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 6.8 and 7.5 ppm. The exact chemical shifts and splitting patterns depend on the substitution pattern on the phenyl ring. The proton attached to the nitrogen atom of the hydrazino group (NH) is often observed as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but typically appearing in the δ 8.0–11.0 ppm range. researchgate.net

The protons of the thiazoline ring, specifically the two methylene (B1212753) (-CH₂-) groups, give rise to characteristic signals. The methylene group adjacent to the sulfur atom (-S-CH₂-) is expected to resonate at approximately δ 3.2–3.5 ppm, while the methylene group adjacent to the nitrogen atom (-N-CH₂-) typically appears further downfield, around δ 3.8–4.2 ppm. These signals often present as triplets due to coupling with the adjacent methylene protons.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Derivatives

Carbon-13 (¹³C) NMR Investigations

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of a this compound derivative will display signals for each unique carbon atom.

The most downfield signal is typically that of the imine carbon (C=N) of the thiazoline ring, which is expected to resonate in the range of δ 160–170 ppm. nih.gov The aromatic carbons of the phenyl ring appear between δ 110 and 150 ppm. The specific shifts are influenced by the electronic effects of any substituents present. The methylene carbons of the thiazoline ring can be distinguished based on their attachment to different heteroatoms. The carbon atom bonded to nitrogen (-N-CH₂-) is generally found around δ 45–55 ppm, while the carbon adjacent to the sulfur atom (-S-CH₂-) appears more upfield, typically in the δ 25–35 ppm region.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound Derivatives

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of ¹H and ¹³C signals and for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For a this compound derivative, a key COSY correlation would be observed between the two methylene groups of the thiazoline ring (-N-CH₂-CH₂-S-), confirming their adjacent relationship. sdsu.edu Correlations between protons on the phenyl ring can also help to delineate the substitution pattern.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This technique maps direct, one-bond correlations between protons and the carbons to which they are attached. epfl.ch It is used to assign the ¹³C signals for all protonated carbons unambiguously. For instance, the ¹H signal at δ ~4.0 ppm would show a cross-peak with the ¹³C signal at δ ~50 ppm, confirming the -N-CH₂- group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over multiple bonds (typically two to four). sdsu.eduepfl.ch This allows for the mapping of the entire molecular framework, including the connection of quaternary carbons. epfl.ch Key HMBC correlations would include those from the NH proton to the imine carbon (C=N) and to carbons of the phenyl ring. Furthermore, correlations from the thiazoline methylene protons to the imine carbon would definitively establish the connection between the thiazoline ring and the hydrazino moiety.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide valuable information regarding the functional groups present and the electronic properties of the conjugated system in this compound derivatives.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Functional Groups

FTIR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the molecule. The spectrum of this compound exhibits several key absorption bands. A prominent band in the region of 3200–3400 cm⁻¹ corresponds to the N-H stretching vibration of the hydrazino group. hilarispublisher.com The stretching vibration of the imine (C=N) bond is typically observed around 1600–1650 cm⁻¹. scielo.org.za Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring are found in the 1450–1600 cm⁻¹ region. The presence of the thiazoline ring is also indicated by C-S stretching vibrations, which typically give rise to weaker bands in the fingerprint region, often around 600–800 cm⁻¹. scielo.org.za

Table 3: Key FTIR Absorption Bands for this compound Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The this compound scaffold contains a conjugated system involving the phenyl ring and the hydrazono-thiazoline moiety. The UV-Vis spectrum typically shows two main absorption bands. scielo.org.za An intense band observed in the 250–300 nm range is generally attributed to π→π* transitions within the aromatic phenyl ring. A second, broader absorption band at a longer wavelength, often between 350–420 nm, is characteristic of the extended conjugation of the phenylhydrazono system and is assigned to n→π* transitions involving the lone pair of electrons on the nitrogen atoms and the π-system of the C=N bond. scielo.org.za The exact position and intensity of these bands (λmax) can be influenced by the solvent polarity and the nature of substituents on the phenyl ring.

Table 4: Compound Names Mentioned in the Article

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound derivatives through the analysis of their fragmentation patterns. In electron ionization mass spectrometry (EI-MS), these compounds typically exhibit distinct molecular ion peaks, which are essential for confirming their molecular formulas. The fragmentation pathways are often influenced by the nature of the substituents on the phenyl ring and the thiazoline core.

The fragmentation of this compound derivatives generally follows common pathways that provide valuable structural information. The molecular ions of these compounds can undergo fragmentation to produce characteristic ions. For instance, derivatives of 2-hydrazinyl-1,3-thiazole have been analyzed using electrospray ionization-mass spectrometry (ESI-MS) to confirm their structures. mdpi.com

Below is a representative table of mass spectrometry data for a series of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives, which illustrates the molecular ions observed.

CompoundMolecular Formula[M+H]⁺ (Calculated)[M+H]⁺ (Found)
Derivative 7aC₁₇H₁₅N₃S294.10294.12
Derivative 7bC₁₇H₁₄ClN₃S328.06328.08
Derivative 7cC₁₇H₁₄FN₃S312.09312.11
Derivative 7dC₁₈H₁₇N₃OS324.11324.13
Derivative 7eC₁₈H₁₇N₃S308.12308.14

This table presents hypothetical data for illustrative purposes based on findings for similar structures.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of this compound derivatives. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. The successful application of this technique requires the growth of suitable single crystals of the compound.

The structural analysis of thiazoline derivatives by X-ray diffraction has been reported in the literature, confirming the connectivity of atoms and the stereochemistry of the molecules. rsc.org For example, the crystal structure of a thiazoline derivative was determined, and the ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram was drawn at a 50% probability level, providing a clear visualization of the molecular structure. researchgate.net

The crystallographic data obtained for these compounds typically include the crystal system, space group, unit cell dimensions, and the final R-factor, which indicates the quality of the structural refinement. This detailed structural information is crucial for understanding the structure-activity relationships of these compounds.

Below is a table summarizing representative crystallographic data for a thiazoline derivative.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)12.456(5)
c (Å)15.789(6)
α (°)90
β (°)109.12(3)
γ (°)90
V (ų)1882.1(13)
Z4
R-factor0.045

This table presents hypothetical data for illustrative purposes based on findings for similar structures.

Thermal Analysis Techniques in Structural Stability Assessment (e.g., Thermogravimetric Analysis (TGA))

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and phase behavior of this compound derivatives. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of volatile components.

In a typical TGA experiment, the sample is heated at a constant rate in a controlled atmosphere, and the weight loss is recorded. The resulting TGA curve can reveal the onset of decomposition, the temperature at which the maximum rate of decomposition occurs, and the final residual mass. For some thiazole (B1198619) derivatives, TGA has been used to determine their degradation temperatures. mdpi.com

DSC, on the other hand, measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can be used to determine melting points, glass transitions, and other phase transitions. The thermal behavior of pyrazoloquinoline derivatives, for instance, has been studied using DSC to identify their melting and glassy transitions. mdpi.com

The following table provides representative thermal analysis data for a thiazoline derivative.

Thermal Analysis ParameterValue
Onset Decomposition Temperature (TGA)250 °C
Temperature of Maximum Decomposition Rate (TGA)280 °C
Residual Mass at 600 °C (TGA)15%
Melting Point (DSC)185 °C

This table presents hypothetical data for illustrative purposes based on findings for similar structures.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For newly synthesized this compound derivatives, elemental analysis is routinely performed to confirm their empirical formulas. This method provides the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the molecule.

The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the purity and the correct elemental composition of the synthesized compound. mdpi.com

Below is a table showing a comparison of calculated and found elemental analysis data for a representative this compound derivative.

ElementCalculated (%)Found (%)
Carbon (C)54.1554.17
Hydrogen (H)4.204.19
Nitrogen (N)19.4319.45
Sulfur (S)11.1211.13

This table is based on data for 3-Oxo-2-(2-phenylhydrazono)-N-(thiazol-2-yl)butanamide, a related derivative. mdpi.com

Computational and Theoretical Investigations of 2 Phenylhydrazino 2 Thiazoline Analogues

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing molecules like 2-phenylhydrazino-2-thiazoline. DFT calculations are employed to determine various structural and chemical parameters, with hybrid functionals such as B3LYP being widely used for their accuracy in predicting molecular properties. researchgate.netscirp.org For instance, studies on 2-(2-hydrazineyl)thiazole derivatives have utilized the B3LYP method with a 6-311G(d,p) basis set to optimize molecular geometries and explore electronic characteristics without any geometric constraints. kbhgroup.in These calculations provide a foundational understanding of the molecule's intrinsic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. irjweb.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.orgirjweb.com

A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates higher reactivity and lower stability. irjweb.com This energy gap is often used to understand intramolecular charge transfer phenomena. irjweb.com For a series of 2-(2-hydrazineyl)thiazole derivatives studied using DFT, the calculated HOMO-LUMO energy gaps were analyzed to explore their chemical reactivity and electronic properties. kbhgroup.in

Table 1: Key Quantum Chemical Parameters Derived from HOMO-LUMO Energies

ParameterFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. scirp.org
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Hard molecules have large energy gaps. scirp.org
Chemical Softness (S) 1 / ηThe reciprocal of hardness; indicates a molecule's polarizability. Soft molecules are more reactive. scirp.org
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons.
Electrophilicity Index (ω) χ2 / 2ηQuantifies the ability of a molecule to accept electrons.

Before other computational properties can be accurately determined, the molecule's geometry must be optimized to find its lowest energy state. DFT calculations are used to determine structural parameters such as bond lengths and bond angles. kbhgroup.innih.gov For example, in a detailed study of a 2-(2-hydrazineyl)thiazole derivative, bond lengths of the benzene (B151609) and thiazole (B1198619) rings were precisely calculated, revealing effects like conjugation. kbhgroup.in

Conformational analysis, which explores the different spatial arrangements of a molecule (conformers) and their relative energies, is also performed using DFT. mdpi.com This is crucial because the biological activity of a molecule is often dependent on its three-dimensional shape. Studies on related heterocyclic systems show that DFT can identify the most stable conformers from numerous possibilities, often revealing that specific arrangements are stabilized by intramolecular interactions like hydrogen bonding. mdpi.comresearchgate.net The resulting optimized geometries serve as the starting point for more complex investigations, such as molecular docking. researchgate.net

Molecular Docking and Ligand-Biomolecule Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets.

Analogues of this compound have been the subject of numerous molecular docking studies to elucidate their mechanism of action against various diseases. For instance, 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives have been docked into the active site of Candida albicans lanosterol (B1674476) C14α-demethylase, a key enzyme in fungal cell membrane biosynthesis. mdpi.com These studies revealed that the presence of the hydrazone bridge improved the affinity for the fungal enzyme. mdpi.com

In the context of cancer research, related thiazole derivatives have been docked against several key proteins that regulate cell growth and proliferation. mdpi.com Targets have included vascular endothelial growth factor receptor-2 (VEGFR-2), aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2). mdpi.com Furthermore, other thiazole derivatives have been investigated as potential tubulin polymerization inhibitors, with docking studies used to explore their binding interactions within the colchicine (B1669291) binding site of tubulin. nih.gov

Table 2: Examples of Molecular Docking Studies on Thiazole Analogues

Compound ClassProtein TargetTherapeutic AreaKey Finding
2-Hydrazinyl-4-phenyl-1,3-thiazolesLanosterol C14α-demethylaseAntifungalHydrazone bridge and an additional phenyl group improved binding affinity. mdpi.com
2-[2-[Benzylidene]hydrazinyl]-thiazole-4[5H]-onesVEGFR-2, Aromatase, EGFR, CDK2, Bcl-2AnticancerCompounds showed promising binding affinities toward the active sites of selected proteins. mdpi.com
Amide-based thiazole derivativesTubulinAnticancerActive compounds showed binding interactions within the colchicine site, inhibiting polymerization. nih.gov
Triazoline derivatives with a thiadiazole coreCreatine kinase muscle (aromatase)General ChemotherapeuticDocking scores highlighted potential as effective antimicrobial or chemotherapeutic agents. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgmedcraveonline.com QSAR models use molecular descriptors—numerical values that quantify physicochemical properties or structural features—to predict the activity of new, unsynthesized molecules. medcraveonline.comnih.gov This predictive capability makes QSAR an invaluable tool for prioritizing lead compounds in drug discovery, thereby saving time and resources. nih.gov

The general form of a QSAR model is expressed as: Activity = f (molecular descriptors) + error wikipedia.org

While no specific QSAR study for "this compound" was found, studies on structurally related scaffolds demonstrate the utility of this approach. For example, a QSAR model was developed for a class of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives to predict their anticancer activity against osteosarcoma. frontiersin.org This study used both linear and non-linear models, finding that a non-linear model developed through gene expression programming showed excellent predictive performance. frontiersin.org Such models help identify which molecular properties are most influential for biological activity. For instance, descriptors related to polar surface area or the nucleophilicity of specific atoms can be correlated with increased or decreased potency. frontiersin.org

Table 3: Steps in Developing a QSAR Model

StepDescription
1. Data Set Selection A series of compounds with known structures and measured biological activities (e.g., IC50 values) is collected.
2. Molecular Descriptor Calculation Structural and physicochemical properties (e.g., electronic, steric, topological) of each molecule are calculated using specialized software. nih.gov
3. Model Development The data is split into a training set (to build the model) and a test set (to validate it). Statistical methods (e.g., multiple linear regression, machine learning) are used to create a mathematical equation linking descriptors to activity. nih.govfrontiersin.org
4. Model Validation The model's predictive power is assessed using the test set and statistical metrics (e.g., R², Q²). A robust model should accurately predict the activity of compounds not used in its creation.
5. Application The validated model is used to predict the activity of novel, hypothetical compounds, guiding the design of more potent molecules. medcraveonline.com

Non-Covalent Interaction (NCI) Analysis in Supramolecular Chemistry

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental in determining the structure, stability, and function of chemical and biological systems. nih.gov NCI analysis is a computational method that allows for the visualization and characterization of these weak interactions based on the electron density and its derivatives. rsc.org

The NCI plot, or Reduced Density Gradient (RDG) plot, is a powerful visualization tool. It generates 3D isosurfaces in molecular structures that highlight regions of non-covalent interactions. The color of the isosurface indicates the nature and strength of the interaction:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, delocalized interactions (e.g., van der Waals forces).

Red: Strong, repulsive interactions (e.g., steric clashes). researchgate.net

This technique is particularly valuable in supramolecular chemistry and drug design, where understanding the precise nature of ligand-receptor binding is crucial. By analyzing the NCI plots for a ligand in a protein's active site, researchers can identify key stabilizing contacts and repulsive clashes, providing insights that can guide the optimization of the ligand's structure for improved binding affinity. nih.gov For molecules containing hydrazine (B178648) and thiazoline (B8809763) moieties, NCI analysis can reveal the roles of specific hydrogen bond donors and acceptors and the contribution of π-systems to binding.

Theoretical Elucidation of Reaction Mechanisms and Pathways

Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, intermediates, and products, researchers can map out the entire energy profile of a reaction pathway. nih.gov This allows for the determination of activation energies and reaction thermodynamics, providing a detailed understanding of how a reaction proceeds and why certain products are favored over others.

The synthesis of this compound analogues often involves multiple steps, including condensation and heterocyclization. mdpi.com For example, the synthesis of 2-hydrazinyl-4-phenyl-1,3-thiazoles involves the condensation of a carbonyl compound with thiosemicarbazide (B42300), followed by heterocyclization with an α-halocarbonyl compound. mdpi.com

Theoretical studies on related reactions demonstrate how DFT can be applied to this area. For instance, the reaction mechanism between an N-allylthioamide and an amine to form a thiazoline framework can be elucidated by calculating the energies of various proposed intermediates and transition states. nih.gov These calculations can confirm the most plausible pathway, identify the rate-determining step, and explain the observed regioselectivity or stereoselectivity of the reaction. This theoretical insight is invaluable for optimizing reaction conditions and designing new synthetic routes. nih.gov

Pre Clinical Biological Activity and Structure Activity Relationship Sar Studies of 2 Phenylhydrazino 2 Thiazoline Derivatives

In Vitro Antimicrobial Activity Profiling

The thiazolylhydrazone core structure has proven to be a versatile pharmacophore for the development of new antimicrobial agents. Numerous studies have detailed the synthesis and evaluation of these derivatives against a variety of pathogenic bacteria and fungi, including strains with multi-drug resistance.

Antibacterial Potency and Spectrum Against Pathogens

Derivatives of 2-phenylhydrazino-2-thiazoline have shown encouraging antibacterial activity, particularly against Gram-positive bacteria. In one study, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and tested against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and one Gram-negative strain (Escherichia coli). The results indicated that the antibacterial action was more pronounced against the Gram-positive strains. For instance, compound 3e in this series displayed a minimum inhibitory concentration (MIC) of 31.25 μg/mL against the Gram-positive bacteria tested.

Similarly, other research has highlighted the potential of hydrazinyl-thiazole derivatives. Newly synthesized compounds demonstrated encouraging activity against Staphylococcus aureus and Escherichia coli. The introduction of a hydrazone group at the second position of the thiazole (B1198619) ring is reported to enhance antimicrobial activity. For example, certain cyclohexylidene-hydrazinyl-thiazole derivatives showed inhibitory activity against E. coli with MIC values of 6.25 µg/mL. Commercially available thiazoline (B8809763) derivatives, such as 2-amino-2-thiazoline (B132724) and 2-acetyl-2-thiazoline, also exhibited significant activity against multidrug-resistant Staphylococcus aureus, with MIC values of 32 μg/mL.

Compound TypeBacterial StrainActivity (MIC in µg/mL)Reference
N-phenyl-thiazol-2-amine derivative (3e)Gram-positive bacteria31.25
Cyclohexylidene-hydrazinyl-thiazoleEscherichia coli6.25
2-amino-2-thiazolineMDR Staphylococcus aureus32
2-acetyl-2-thiazolineMDR Staphylococcus aureus32

Antifungal Efficacy, Including Activity Against Multi-Drug Resistant Strains

The antifungal properties of this compound derivatives are particularly noteworthy, with extensive research focused on their efficacy against various Candida species, which are common opportunistic pathogens. A series of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives proved to be superior in antifungal potency when compared to analogs lacking the C2-hydrazone linkage. Specifically, compounds 7a and 7e from this series showed promising inhibitory activity against Candida albicans, with MIC values of 7.81 μg/mL and 3.9 μg/mL, respectively, which were significantly lower than the reference drug fluconazole (B54011) (15.62 μg/mL).

Further studies have synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives that exhibit very high activity against both reference and clinical isolates of Candida spp., with MIC values ranging from 0.015 to 7.81 µg/mL. This activity was found to be comparable or even superior to the standard antifungal agent nystatin. The high lipophilicity of these derivatives has been correlated with their potent antifungal activity. The development of these compounds is crucial, as resistance to existing antifungal agents is a growing clinical problem. Thiazolylhydrazones have shown activity against emerging multidrug-resistant yeasts like Candida auris.

Compound TypeFungal StrainActivity (MIC in µg/mL)Reference
2-hydrazinyl-4-phenyl-1,3-thiazole (7a)Candida albicans7.81
2-hydrazinyl-4-phenyl-1,3-thiazole (7e)Candida albicans3.9
(2-(cyclopropylmethylidene)hydrazinyl)thiazolesCandida spp.0.015 - 7.81
Fluconazole (Reference)Candida albicans15.62

Investigation of Specific Enzyme Inhibition Mechanisms Relevant to Antimicrobial Action (e.g., Secreted Aspartic Proteinase)

The mechanism of antifungal action for many azole-based compounds involves the inhibition of key fungal enzymes. For thiazole derivatives, one of the primary targets identified is lanosterol (B1674476) 14α-demethylase (CYP51A1), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Molecular docking studies have supported the hypothesis that 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives have a strong affinity for this fungal enzyme, which helps to explain their potent anti-Candida activity.

Another critical virulence factor in Candida species, particularly C. albicans, is the family of secreted aspartic proteinases (SAPs). These enzymes play a crucial role in the pathogen's ability to adhere to, invade, and damage host tissues by degrading host proteins. SAPs, especially Sap2, are considered key to the pathogenesis of candidiasis. While direct inhibition of SAPs by this compound derivatives is not extensively detailed in the provided context, the inhibition of virulence factors like proteinases is a recognized strategy for developing antifungal agents. The addition of pepstatin A, a known aspartic proteinase inhibitor, has been shown to significantly decrease the degradation of the extracellular matrix by C. albicans, highlighting the potential of targeting these enzymes.

Cytotoxic and Anti-proliferative Activity in Cancer Cell Lines

Beyond their antimicrobial effects, this compound derivatives have been investigated for their potential as anticancer agents. These compounds have demonstrated significant cytotoxic and anti-proliferative activities across a range of human cancer cell lines.

A series of 2-(2-((1H-indol-5-yl)methylene)-hydrazinyl)-thiazole derivatives were evaluated for their in vitro cytotoxicity against human ovarian cancer (A2780) and cervical cancer (HeLa) cell lines. Compounds 1 (2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole) and 3 (2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole) showed significant cytotoxic activity, with IC50 values comparable to the standard chemotherapeutic drug cisplatin. Specifically, compound 1 had an IC50 of 11.6 μM on A2780 cells and 22.4 μM on HeLa cells, while compound 3 had IC50 values of 12.4 μM and 19.4 μM on the same cell lines, respectively.

Other studies have explored different structural modifications. A novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones demonstrated potent antiproliferative activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. Compound 4c from this series was particularly active, with IC50 values of 2.57 μM in MCF-7 and 7.26 μM in HepG2 cells, outperforming the standard drug Staurosporine. The presence of bulky substitutions, such as phenyl groups, on related palladium(II) complexes with thiazoline ligands has also been shown to enhance cytotoxicity.

CompoundCancer Cell LineActivity (IC50 in µM)Reference
Indolyl-hydrazinyl-thiazole (1)A2780 (Ovarian)11.6
Indolyl-hydrazinyl-thiazole (1)HeLa (Cervical)22.4
Indolyl-hydrazinyl-thiazole (3)A2780 (Ovarian)12.4
Indolyl-hydrazinyl-thiazole (3)HeLa (Cervical)19.4
Benzylidene-hydrazinyl-thiazolone (4c)MCF-7 (Breast)2.57
Benzylidene-hydrazinyl-thiazolone (4c)HepG2 (Liver)7.26
Cisplatin (Reference)A2780 / HeLaComparable
Staurosporine (Reference)MCF-7 / HepG26.77 / 8.4

Mechanistic Studies on Apoptosis Induction

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Research into this compound derivatives has confirmed that their cytotoxic activity is often linked to their ability to trigger this pathway.

Studies on thiazole derivatives have shown that they can induce apoptosis and arrest the cell cycle in cancer cells. For example, compound 4c , a benzylidene-hydrazinyl-thiazolone derivative, was found to induce cell cycle arrest at the G1/S phase in MCF-7 breast cancer cells. This compound significantly increased the percentage of cells in the pre-G1 phase (an indicator of apoptosis) to 37.36%, compared to just 2.02% in untreated cells. Furthermore, it elevated the populations of both early and late apoptotic cells. Similarly, palladium(II) complexes featuring phenyl-substituted thiazoline ligands were also found to increase the percentage of apoptotic cells. The ability to induce apoptosis is a critical feature for a potential chemotherapeutic agent, as it allows for the controlled elimination of cancer cells.

Exploration of Kinase Inhibition Pathways

The deregulation of protein kinase signaling pathways is a hallmark of many cancers, making protein kinases attractive targets for therapeutic intervention. Thiazole-containing compounds have been successfully developed as kinase inhibitors, and derivatives of this compound fit within this class of molecules.

Research has demonstrated that these derivatives can act as potent inhibitors of various kinases involved in cancer progression. One study showed that a benzylidene-hydrazinyl-thiazolone derivative (4c ) effectively inhibited vesicular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 of 0.15 μM. VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the process by which tumors form new blood vessels to support their growth. Other studies on thiazolyl-pyrazoline hybrids have identified compounds that act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), two other critical tyrosine kinases in breast cancer. Furthermore, a quinazolinone hydrazide derivative was shown to inhibit a panel of 18 different protein kinases, including ALK, AXL, and FGFR1, in addition to MET kinase. This multi-targeting capability is a promising strategy in cancer therapy to overcome resistance and improve efficacy.

Anti-inflammatory Properties and Cyclooxygenase (COX) Inhibition

Derivatives of the this compound scaffold have demonstrated notable anti-inflammatory effects, largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes. The COX enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. mdpi.commdpi.com Inhibition of COX-2 is a primary target for the development of anti-inflammatory drugs. mdpi.com

Studies have shown that various 2-(2-hydrazinyl) thiazole derivatives possess potential anti-inflammatory activity. nih.gov For instance, certain acyl-hydrazones featuring a 2-aryl-thiazole moiety have been tested in vivo, with several compounds demonstrating the ability to reduce the absolute leukocyte count and inhibit nitric oxide (NO) synthesis more effectively than the reference drug, Meloxicam. nih.gov The mechanism of action for many of these compounds involves the inhibition of protein denaturation, a well-known cause of inflammation. mdpi.com Thiazoline-2-thione derivatives, for example, have shown significant inhibitory potential against bovine serum albumin (BSA) denaturation, with some compounds outperforming aspirin (B1665792) in in vitro assays. mdpi.com

The inhibitory activity against COX enzymes is a critical aspect of the anti-inflammatory properties of these compounds. Research has identified thiazole and thiazolidinone derivatives as potent inhibitors of both COX-1 and COX-2. nih.gov Some thiazole derivatives have been reported as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway. researchgate.net Structure-activity relationship (SAR) studies have indicated that electron-withdrawing groups such as fluorine, chlorine, bromine, or nitro groups on the phenyl ring tend to favor anti-inflammatory activity. researchgate.net Molecular docking studies have further elucidated the interaction of these derivatives with the active site of the COX-2 enzyme, providing a rationale for their potency and selectivity. nih.govnih.gov

Compound ClassTargetActivity (IC50)Reference
Thiazolidinone derivatives (24a, 24b)COX-1/COX-25.6/1.52 µM and 4.5/1.06 µM nih.gov
2-Imino-4-thiazolidinone derivative (25c)COX-23.29 µM nih.gov
Diphenyl-amino thiazole derivative (3b)COX-20.09 µM researchgate.net
Pyridazine derivative (6b)COX-20.18 µM nih.gov
Thiazoline-2-thione derivative (4d)BSA Denaturation21.9 µg/mL mdpi.com
Indolin-2-one derivative (4e)COX-22.35 µM mdpi.com

Antioxidant Capacity and Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. dergipark.org.tr this compound derivatives have emerged as significant antioxidants capable of scavenging free radicals through various mechanisms.

A wide range of in vitro assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS), nitric oxide (NO), superoxide (B77818) radical (SOR), and hydrogen peroxide (H₂O₂) scavenging assays, have confirmed the antioxidant potential of these compounds. nih.govmdpi.com Nearly all tested 2-(2-hydrazinyl) thiazole derivatives have shown some level of antioxidant activity. nih.gov The presence of phenolic fragments within the molecular structure significantly enhances this capacity. mdpi.comnih.gov Specifically, derivatives with mono- or dihydroxy substitutions on the phenyl ring, particularly in ortho or para positions, exhibit potent free-radical scavenging abilities. researchgate.netmdpi.com

The primary mechanisms by which these compounds exert their antioxidant effects include Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov In the HAT mechanism, the antioxidant donates a hydrogen atom to quench a free radical. nih.gov The hydrazone moiety and phenolic hydroxyl groups are key functional groups that contribute to this activity. nih.govnih.gov SAR studies have consistently shown that electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), on the aromatic rings enhance the antioxidant and radical scavenging activities. researchgate.netresearchgate.net For instance, compounds with para-methoxy or para-hydroxyl groups on their phenyl rings have demonstrated the highest scavenging capacity against various radical species. researchgate.net

Compound Class/DerivativeAssayKey FindingReference
2-(2-hydrazinyl) thiazoles (4b, 4e, 4f, 4g)Superoxide Radical (SOR)Excellent scavenging activity nih.gov
2-(2-hydrazinyl) thiazoles (4b, 4d, 4e)Hydrogen Peroxide (H₂O₂)Good scavenging activity nih.gov
Hydrazinyl-thiazoles with monohydroxy, p-F, 2,4-di-ClDPPHBetter free-radical scavenging ability researchgate.net
Hydrazone derivatives with p-OCH₃ and p-OH groupsMultiple radical speciesHighest scavenging capacity researchgate.net
7-hydroxy-3-(2-methyl-2,3-dihydrobenzo[d]thiazol-2-yl)-2H-chromen-2-oneDPPH & ABTSSignificant free radical scavenging activity nih.gov

Other Reported Biological Activities

Beyond their anti-inflammatory and antioxidant properties, derivatives of this compound have been investigated for a range of other biological activities.

Anticonvulsant Activity : The thiazole nucleus is a recognized scaffold in the design of anticonvulsant drugs. researchgate.net Several series of 2-hydrazono-4-thiazoline and related derivatives have been synthesized and evaluated for their potential to manage seizures. nih.gov Preliminary screenings have shown that potency is sensitive to the nature and position of substituents on the thiazoline ring. nih.gov For example, a 2-[(2-furyl)carbonyl]hydrazono-3-allyl-4-(4-bromophenyl)-4-thiazoline derivative showed 40% protection against pentylenetetrazole-induced seizures. nih.gov Hybrid molecules combining the thiazole core with other pharmacophores, such as the pyrrolidine-2,5-dione ring found in the antiepileptic drug ethosuximide (B1671622), have demonstrated promising activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.govmdpi.com

Enzyme Modulation Studies : This class of compounds has shown potential as modulators of various enzymes. A notable example is the potent inhibition of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a therapeutic target for autoimmune diseases. scienceopen.com Rational design has led to benzylidenehydrazinyl-substituted thiazole derivatives with IC₅₀ values in the double-digit nanomolar range against hDHODH. scienceopen.com Additionally, certain 2-aminothiazole (B372263) derivatives have been identified as potent inhibitors of phosphodiesterase type 5 (PDE5). researchgate.net

Anti-HIV Activity : The search for novel antiretroviral agents has led to the investigation of this compound derivatives. Certain 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives have been found to inhibit HIV-1 replication at low micromolar concentrations (EC₅₀ < 20 µM). nih.gov Their mechanism of action involves the inhibition of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov Other related structures, such as thiazoline-containing peptides, have also displayed modest anti-HIV activity by inhibiting HIV integrase. researchgate.net

Comprehensive Structure-Activity Relationship (SAR) Analysis of Derivatives

The diverse biological activities of this compound derivatives have prompted detailed SAR analyses to understand the structural requirements for potency and selectivity.

Impact of Substituent Modifications on Biological Response

The nature and position of substituents on both the phenyl and thiazoline rings play a crucial role in modulating the biological activity of these compounds.

For Anti-inflammatory and COX-Inhibitory Activity : The presence of electron-withdrawing groups (e.g., -F, -Cl, -Br, -NO₂) on the aromatic rings is generally favorable. researchgate.net

For Antioxidant Activity : Conversely, electron-donating groups (e.g., -OH, -OCH₃) significantly enhance radical scavenging capabilities. researchgate.netresearchgate.net The position of these groups is also critical, with ortho and para hydroxyl groups on a phenyl ring leading to superior activity. mdpi.com

For Anticonvulsant Activity : The potency is highly sensitive to substituents at various positions of the thiazoline and phenyl rings. nih.gov The attachment of a pyrrolidine (B122466) ring to the thiazole moiety has been shown to enhance anticonvulsant effects. nih.gov

Role of the Core Thiazoline and Phenylhydrazino Moieties in Bioactivity

The core structure, comprising the thiazoline ring linked to a phenylhydrazino group, serves as a critical pharmacophore.

Thiazoline Moiety : The thiazoline/thiazole ring is a versatile heterocyclic scaffold found in numerous biologically active molecules and approved drugs. nih.govekb.egnih.gov Its unique structural and electronic properties allow it to interact with various biological targets. It often serves as a central scaffold to which different pharmacophoric groups are attached.

Phenylhydrazino Moiety : The hydrazone linker (-NH-N=C-) is not merely a spacer but actively contributes to the biological profile. It has been identified as a key contributor to antioxidant activity. nih.gov Furthermore, studies comparing derivatives with and without the C₂-hydrazone linkage have shown that its presence can be crucial for enhanced bioactivity, potentially by increasing lipophilicity and facilitating cell membrane penetration. nih.gov

Rational Design Principles for Enhanced Potency and Selectivity

The development of more potent and selective this compound derivatives is guided by several rational design principles.

Target-Specific Design : A key strategy involves designing inhibitors for specific enzymes implicated in disease pathways, such as COX-2 for inflammation or hDHODH for autoimmune disorders. researchgate.netscienceopen.com

Computational Modeling : Molecular docking and other computational tools are instrumental in predicting and understanding the binding interactions between the derivatives and the active sites of target proteins. This allows for the optimization of substituents to maximize binding affinity and selectivity. nih.govscienceopen.com

Bioisosteric Replacement and Hybridization : Combining the core scaffold with other known pharmacophores is a successful strategy. For instance, creating hybrid molecules that incorporate features of existing drugs (like ethosuximide for anticonvulsant activity) can lead to compounds with improved or multi-target activity. nih.gov

Modulation of Physicochemical Properties : Altering substituents to fine-tune properties like lipophilicity, electronic character, and steric profile is a fundamental approach. For example, increasing lipophilicity has been shown to enhance the ability of compounds to cross biological membranes. nih.gov

Exploiting Specific Interactions : Advanced design focuses on creating molecules that can form specific, high-affinity interactions, such as water-mediated hydrogen bond networks within an enzyme's active site, which has been shown to significantly enhance inhibitory potency. scienceopen.com

Advanced Applications of 2 Phenylhydrazino 2 Thiazoline As Research Tools and Chemical Precursors

Utilization as Ligands in Organometallic and Asymmetric Catalysis

The thiazoline (B8809763) nucleus is a well-established component of ligands in coordination and organometallic chemistry. rsc.org The incorporation of a phenylhydrazino substituent at the 2-position introduces additional coordination sites, enhancing the potential for forming stable and catalytically active metal complexes. These ligands can influence the reactivity and selectivity of a metal center, making them valuable in a range of catalytic transformations.

Thiazoline derivatives have been successfully employed as ligands in transition metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions. rsc.org While research specifically detailing 2-phenylhydrazino-2-thiazoline in this context is emerging, the broader class of hydrazinyl-thiazoles and related hydrazone-based ligands shows significant promise. Palladium(II) complexes with thiazoline derivative ligands have been synthesized and characterized, demonstrating their potential in catalytic applications such as Mizoroki-Heck cross-coupling reactions. nih.gov

The catalytic cycle of palladium-mediated cross-coupling reactions, such as the Suzuki or Heck reactions, involves oxidative addition, transmetalation, and reductive elimination steps. The ligand plays a crucial role in stabilizing the palladium center throughout this cycle, influencing both the efficiency and selectivity of the reaction. Hydrazone-based ligands can coordinate to the metal center, and their electronic properties can be tuned by modifying the substituents on the phenyl ring. It has been noted that N-tosylhydrazones can act as double nucleophiles in palladium-catalyzed cross-coupling reactions to synthesize allylic sulfones. nih.govresearchgate.net

Table 1: Examples of Thiazoline and Hydrazone Derivatives in Catalysis

Ligand Type Metal Reaction Type Outcome
Thiazoline-based ligands Palladium(II) Allylic Substitution Moderate to good enantioselectivity observed. rsc.org
Bis(pyrazolyl)palladium(II) Complexes Palladium(II) Mizoroki–Heck Cross-Coupling Effective catalysis for C-C bond formation. nih.gov
N-Tosylhydrazone Palladium Cross-Coupling Synthesis of allylic sulfones. nih.gov

Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.gov Thiazoline-containing ligands, particularly those with a chiral center, are utilized as chiral auxiliaries or building blocks for more complex chiral structures. rsc.org The development of C2-symmetric chiral bis(oxazoline) ligands has been a significant area of research in asymmetric catalysis. researchgate.netacs.org These ligands create a well-defined chiral environment around the metal center, which is crucial for high asymmetric induction. researchgate.net

While C2-symmetric ligands have been dominant, non-symmetrical P,N-ligands like phosphinooxazolines (PHOX ligands) have also proven highly effective. nih.gov The synthesis of chiral thiazoline ligands and their application in palladium-catalyzed asymmetric allylic substitution has been explored, demonstrating their potential for inducing enantioselectivity. rsc.org The introduction of a phenylhydrazino group offers a modular point for introducing chirality, either on the thiazoline ring or the phenyl group, thus creating new classes of chiral ligands for asymmetric transformations such as Friedel-Crafts alkylations and Henry reactions. nih.gov

Table 2: Chiral Ligands in Asymmetric Catalysis

Ligand Class Key Feature Common Applications
Bis(oxazoline) (BOX) C2-Symmetry Friedel-Crafts alkylation, Diels-Alder reactions. researchgate.netnih.gov
Phosphinooxazoline (PHOX) P,N-heterobidentate Asymmetric hydrogenation, allylic substitution. nih.gov
Thiophene-based bis(oxazolinyl) C2-Symmetric Copper-catalyzed Friedel–Crafts asymmetric alkylation. nih.gov

Role as Versatile Building Blocks in Complex Organic Synthesis

The thiazoline ring is a structural component in various bioactive natural products. rsc.org Consequently, thiazoline derivatives serve as valuable and versatile building blocks for the synthesis of diverse and complex organic molecules. rsc.org The reactivity of the this compound scaffold allows for its elaboration into more complex structures. For instance, the hydrazine (B178648) moiety can be acylated, as demonstrated in the synthesis of 2-(2-phenylacetyl-1-phenylhydrazino)-2-thiazoline from 2-(phenylhydrazino)-2-thiazoline and phenyl acetyl chloride. prepchem.com

Furthermore, the thiazoline ring itself can be part of tandem and "domino" reactions, such as [4+2]-cycloaddition, to construct polycondensed heterocyclic systems like thiopyrano[2,3-d]thiazoles. mdpi.com These synthetic strategies enable the creation of structurally complex molecules with high selectivity from relatively simple thiazoline precursors. mdpi.com The development of efficient synthetic methods for creating enantiomerically pure 2-thiazolines is crucial for their use as chiral building blocks in the synthesis of natural products and pharmaceuticals. researchgate.net

Development as Chemical Probes for Investigating Biological Systems

Hydrazine-based small molecule fluorescent probes are valuable tools for monitoring biochemical processes within cellular systems. digitellinc.com These probes can react with specific biomolecules, leading to a change in their photophysical properties, such as an increase in fluorescence quantum yield, which allows for real-time monitoring. digitellinc.com The hydrazine moiety is particularly useful for targeting aldehydes, which are produced during processes like oxidative stress. digitellinc.com

The reaction of a hydrazine probe with an aldehyde forms a hydrazone, which can alter the electronic structure of the fluorophore, resulting in a detectable signal. digitellinc.com This principle has been used to design probes for detecting aliphatic aldehydes produced by enzymes like lysyl oxidases. digitellinc.com Furthermore, activity-based hydrazine probes have been developed for protein profiling to identify enzymes with electrophilic functionality, such as those that use cofactors like FAD, NAD(P), iron, or copper. nih.gov The this compound scaffold could be incorporated into such probes, with the thiazoline ring potentially modulating the probe's solubility, cell permeability, and spectroscopic properties.

Exploration as Privileged Scaffolds in Pre-clinical Drug Discovery and Lead Optimization

The concept of "privileged scaffolds" refers to molecular frameworks that can bind to multiple biological targets with high affinity, making them valuable starting points for drug discovery. mdpi.com The thiazole (B1198619) ring is considered a privileged scaffold and is found in numerous approved drugs. mdpi.com The hybridization of privileged scaffolds is a common strategy in medicinal chemistry to develop new therapeutic agents. For instance, the hybridization of isatin, dihydrothiazole, and benzenesulfonamide (B165840) scaffolds has been explored to create inhibitors of human carbonic anhydrase isoforms IX and XII, which are implicated in cancer. mdpi.com

Derivatives of 2-hydrazinyl-1,3-thiazole have shown promising biological activity. For example, certain 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives exhibit potent anti-Candida activity, with minimum inhibitory concentration (MIC) values significantly lower than the reference drug fluconazole (B54011). nih.gov The thiazole scaffold is also a key component in the design of antiproliferative agents that target enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov The this compound core represents a promising scaffold for the development of new therapeutic agents due to the combined pharmacological potential of the thiazoline and phenylhydrazine (B124118) moieties. researchgate.netbenthamscience.com

Table 3: Biological Activities of Thiazole and Hydrazine Derivatives

Compound Class Biological Target/Activity Key Findings
2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives Anti-Candida MIC values as low as 3.9 µg/mL against C. albicans. nih.gov
Isatin-thiazolidinone hybrids Carbonic Anhydrase IX and XII inhibitors Potent inhibition in the nanomolar range. mdpi.com
2-Oxoindolin-3-ylidene thiazole derivatives VEGFR-2 inhibitors Strong antiproliferative activity against various cancer cell lines. nih.gov
Thiazol-2-ylhydrazine derivatives Anticancer Activity against melanoma cell lines. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Phenylhydrazino-2-thiazoline, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions between hydrazine derivatives and thiazoline precursors. For example, hydrazine hydrate reacts with benzo[d]thiazol-2-amines under reflux in aqueous HCl to form hydrazinyl-thiazoline derivatives . Key parameters include:

  • Temperature : Maintain reflux (~100°C) to ensure complete reaction.
  • Solvent : Water or ethanol as eco-friendly solvents to improve yield and reduce side products.
  • Catalysts : Acidic conditions (HCl) enhance reactivity of hydrazine derivatives.

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm hydrazine and thiazoline moieties via proton shifts (e.g., NH peaks at δ 8–10 ppm, thiazoline C-H at δ 6–7 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula .
  • Infrared Spectroscopy (IR) : Identify N-H stretching (~3300 cm⁻¹) and C=N/C-S bonds (~1600 cm⁻¹) .

Q. What are the common chemical reactions involving this compound?

  • Reactivity : The hydrazine group undergoes condensation with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones, while the thiazoline ring participates in electrophilic substitution or ring-opening reactions .
  • Example : Reaction with benzaldehyde under reflux in ethanol yields phenylhydrazone derivatives, useful for studying structure-activity relationships .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Approach :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or DNA) to prioritize substituents for synthesis. For instance, introducing electron-withdrawing groups (e.g., -NO₂) may improve binding affinity .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Case Study : If NMR data suggests planar geometry but X-ray crystallography reveals a twisted conformation:

  • Solution : Perform variable-temperature NMR to assess dynamic effects. Computational models (e.g., molecular dynamics simulations) can reconcile discrepancies by accounting for solvent or lattice effects .

Q. How do substituents on the phenyl ring affect the compound’s pharmacokinetic properties?

  • Experimental Design :

  • Synthesize analogs with substituents (e.g., -F, -CH₃, -OCH₃) at the para position.
  • Assess solubility (via HPLC logP measurements) and metabolic stability (using liver microsomes).
  • Findings : Electron-donating groups (-OCH₃) increase solubility but reduce metabolic half-life compared to halogens (-F) .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Optimization Steps :

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate byproducts.
  • Yield Improvement : Replace batch reactions with flow chemistry to control exothermic reactions and minimize decomposition .

Data Analysis & Contradictions

Q. How to interpret conflicting bioactivity results between in vitro and in silico studies?

  • Root Cause : In vitro assays may fail to account for membrane permeability or protein binding.
  • Resolution :

  • Measure cellular uptake (e.g., via LC-MS/MS) to correlate intracellular concentrations with activity.
  • Validate in silico predictions using 3D-QSAR models trained on high-quality assay data .

Q. What analytical methods ensure batch-to-batch consistency in research-grade samples?

  • Quality Control Protocol :

  • Purity : HPLC with UV detection (λ = 254 nm) and ≥95% area threshold.
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by TLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.